molecular formula C11H14OS B15302712 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol

3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol

Cat. No.: B15302712
M. Wt: 194.30 g/mol
InChI Key: MDCBFUJJCQRQPI-UHFFFAOYSA-N
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Description

3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials such as 1,7-dimethylindan.

    Formation of the Mercapto Group:

    Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.

    Purification Techniques: Implementing purification methods such as distillation, crystallization, or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation of the mercapto group.

    Alcohols: Resulting from reduction reactions.

    Substituted Indenes: Produced via substitution reactions.

Scientific Research Applications

3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol involves its interaction with molecular targets through its functional groups:

    Mercapto Group: Acts as a nucleophile, participating in thiol-disulfide exchange reactions and forming covalent bonds with electrophilic centers.

    Hydroxyl Group: Engages in hydrogen bonding and can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-indene: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    1,7-Dimethyl-2,3-dihydro-1h-inden-4-ol:

    3-Mercapto-1,7-dimethyl-1h-indene: Contains a fully aromatic indene ring, leading to variations in stability and reactivity.

Uniqueness

3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups on the indene ring system. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

IUPAC Name

1,7-dimethyl-3-sulfanyl-2,3-dihydro-1H-inden-4-ol

InChI

InChI=1S/C11H14OS/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,9,12-13H,5H2,1-2H3

InChI Key

MDCBFUJJCQRQPI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=C(C=CC(=C12)C)O)S

Origin of Product

United States

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